4-Bromo-2,5-dimethoxybenzoic acid

Catalog No.
S696981
CAS No.
35458-39-0
M.F
C9H9BrO4
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,5-dimethoxybenzoic acid

CAS Number

35458-39-0

Product Name

4-Bromo-2,5-dimethoxybenzoic acid

IUPAC Name

4-bromo-2,5-dimethoxybenzoic acid

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

LNIJFUCQBPDEIV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)Br

4-Bromo-2,5-dimethoxybenzoic acid (CAS 35458-39-0) is a highly functionalized, regiochemically pure halogenated aromatic building block. Characterized by its para-disposed carboxylic acid and bromine functionalities flanked by electron-donating methoxy groups, it serves as a critical bifunctional scaffold in advanced organic synthesis, materials science, and medicinal chemistry. Its primary procurement value lies in its dual capacity for standard peptide coupling at the carboxylate terminus and palladium-catalyzed cross-coupling at the 4-bromo position, enabling the construction of rigid molecular rods, specialized MALDI matrices, and complex active pharmaceutical ingredients without the need for intermediate halogenation steps [1].

Attempting to substitute 4-bromo-2,5-dimethoxybenzoic acid with unbrominated 2,5-dimethoxybenzoic acid or its aldehyde counterpart (4-bromo-2,5-dimethoxybenzaldehyde) introduces severe synthetic bottlenecks. Unbrominated analogs require downstream halogenation, which in 2,5-dimethoxy systems frequently yields intractable mixtures of 4-bromo and 6-bromo isomers, necessitating resource-intensive chromatographic separations and drastically lowering overall yield [1]. Conversely, utilizing the aldehyde precursor requires an additional oxidation step to access the carboxylate for amide or ester bond formation, extending synthetic routes and exposing sensitive functional groups to harsh oxidizing conditions (e.g., potassium permanganate) [2]. Direct procurement of the regiochemically pure 4-bromo acid ensures immediate readiness for orthogonal functionalization, preserving step economy and batch-to-batch reproducibility.

Superior Regioselective Handle for Biaryl and Vinyl Scaffold Extension

The presence of the 4-bromo substituent provides a direct, highly reactive site for Suzuki cross-coupling, a feature entirely absent in the baseline 2,5-dimethoxybenzoic acid. In the synthesis of specialized MALDI matrix polymers and nanometer-scale amino acids, 4-bromo-2,5-dimethoxybenzoic acid undergoes Pd-catalyzed coupling with aryl or vinylboronic acids (e.g., using PdCl2(dppf)) to yield extended scaffolds in high yields (typically 76–95%) [1]. Using the unbrominated comparator requires an initial electrophilic bromination that historically yields a mixture of isomers, reducing the effective yield of the desired para-linked intermediate to below 50% and requiring extensive purification.

Evidence DimensionYield of regiochemically pure cross-coupled product
Target Compound Data76–95% yield in direct Suzuki coupling without pre-functionalization
Comparator Or Baseline2,5-Dimethoxybenzoic acid (<50% effective yield due to requisite prior bromination and isomer separation)
Quantified Difference>30% absolute increase in target yield and elimination of one synthetic step
ConditionsPd-catalyzed Suzuki cross-coupling (e.g., with vinylboronic acid pinacol ester or aryl boronic acids)

Procuring the pre-brominated, regiochemically pure acid eliminates the need for hazardous halogenation steps and costly isomer separations, directly accelerating the scale-up of rigid molecular scaffolds.

Orthogonal Reactivity for Solid-Phase Peptide Synthesis (SPPS)

4-Bromo-2,5-dimethoxybenzoic acid features a free carboxylic acid that is immediately compatible with standard peptide coupling reagents (such as HCTU/collidine or DIC/HOAt) for solid-phase or solution-phase synthesis [1]. When compared to 4-bromo-2,5-dimethoxybenzaldehyde, which requires oxidation prior to amide formation, the pre-formed acid bypasses a step that typically incurs a 12-25% yield loss and risks side reactions [2]. The acid allows for direct incorporation into Fmoc-based SPPS workflows, facilitating the synthesis of decameric molecular rods with high purity.

Evidence DimensionStep economy and overall yield for amide bond formation
Target Compound Data1-step direct coupling (typical coupling efficiencies >90% with HCTU)
Comparator Or Baseline4-Bromo-2,5-dimethoxybenzaldehyde (requires 2 steps: oxidation via KMnO4 then coupling, ~70-75% overall yield)
Quantified DifferenceElimination of oxidation step and ~15-20% improvement in overall amide formation yield
ConditionsStandard peptide coupling conditions (HCTU/collidine or DIC/HOAt) vs. KMnO4 oxidation followed by coupling

For researchers synthesizing peptidomimetics or rigid molecular rods, starting with the carboxylic acid significantly streamlines the workflow and improves overall oligomerization yields.

Regiochemical Certainty vs. Historical Synthesis Artifacts

Historical literature often mischaracterized the bromination products of 2,5-dimethoxy systems, confusing the 4-bromo and 6-bromo isomers due to similar physical properties [1]. Procuring analytically verified 4-bromo-2,5-dimethoxybenzoic acid (CAS 35458-39-0) guarantees the para-relationship between the bromo and carboxylate groups, which is essential for synthesizing linear, rigid molecular rods. Attempting in-house synthesis via direct bromination of 2,5-dimethoxybenzaldehyde followed by oxidation often requires rigorous NMR validation to rule out the 6-bromo impurity, which would introduce a structural 'kink' into any polymerized or oligomerized structure.

Evidence DimensionStructural linearity of downstream oligomers/polymers
Target Compound Data100% para-linkage geometry (180° vector between C1 and C4)
Comparator Or BaselineIn-house brominated 2,5-dimethoxybenzoic acid (risk of meta-linkage from 6-bromo impurity)
Quantified DifferencePrevention of structural defects (kinks) in rigid rod synthesis
ConditionsPolymerization or oligomerization requiring strict linear geometry

Procurement of the certified 4-bromo isomer eliminates the risk of structural defects in advanced materials, saving extensive analytical validation and rework costs.

Synthesis of Nanometer-Scale Molecular Rods and Artificial Amino Acids

Used as the core building block for 'Abc2K' (amino-benzoic acid) monomers. The orthogonal reactivity allows the carboxylic acid to form amide bonds while the 4-bromo group undergoes Suzuki coupling to extend the rigid biphenyl backbone, enabling the precise construction of water-soluble molecular rods [1].

Production of Functionalized Polymer Matrices for MALDI-MS

Serves as a precursor for 4-vinyl-2,5-dimethoxybenzoic acid. The bromo group is vinylated, and the resulting monomer is polymerized to create stable, low-background matrices (e.g., P(VDHB)) for mass spectrometry imaging, directly leveraging the compound's cross-coupling compatibility[2].

API and Phenethylamine Precursor Development

Utilized as a stable, easily handled intermediate for the synthesis of 2,5-dimethoxy-4-bromophenyl derivatives, including pharmaceutical reference standards and metabolites (such as BDMBA) for toxicology and metabolic pathway analysis [3].

XLogP3

2.1

UNII

XWE4KUO6WF

Wikipedia

4-Bromo-2,5-dimethoxybenzoic acid

Dates

Last modified: 08-15-2023

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